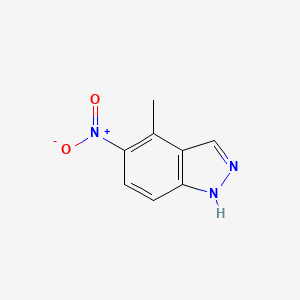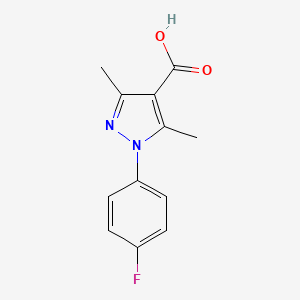![molecular formula C11H10N2O4S B1300768 (5-苯氧甲基-[1,3,4]恶二唑-2-基硫代)-乙酸 CAS No. 332871-56-4](/img/structure/B1300768.png)
(5-苯氧甲基-[1,3,4]恶二唑-2-基硫代)-乙酸
描述
The compound (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid and its derivatives have been the subject of research due to their potential antibacterial activities. These compounds have been evaluated using various computational methods to understand their interactions with bacterial cell lines and predict their efficacy as antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds, such as N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas, has been reported. These compounds are synthesized from 2-amino-5-aryl-1,3,4-oxadiazoles, and their structures have been confirmed through spectroscopic methods such as IR, 1H NMR, and elemental analysis. The optimal reaction conditions for their synthesis have also been compared and analyzed .
Molecular Structure Analysis
The molecular parameters of these compounds have been calculated using Density Functional Theory (DFT). The electronic descriptors obtained from these calculations are crucial for understanding the molecular basis of their anti-Pseudomonas aeruginosa activities. The molecular structure is a key factor in the interaction with the bacterial cell line receptors .
Chemical Reactions Analysis
The interaction of these compounds with bacterial receptors has been studied using docking methods. The docking studies provide insights into the ligand-receptor interactions, which are essential for the antibacterial activity. For instance, one of the derivatives showed a high affinity for binding to the active site of the P. aeruginosa cell line .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Log P, molecular weight, dipole moment, chemical hardness, chemical potential, and solvation energy, have been obtained through DFT. These properties have a balanced connection with the experimental antibacterial activity, as evidenced by the agreement between the predicted bioactivity (IC50) and the observed IC50 values. The QSAR models developed from these properties have been successful in predicting the bioactivity of the compounds .
科学研究应用
合成和抗菌活性
Karabasanagouda、Adhikari 和 Shetty (2007) 的一项研究重点关注新型 1,3,4-恶二唑的合成,包括与(5-苯氧甲基-[1,3,4]恶二唑-2-基硫代)-乙酸在结构上类似的化合物。这些化合物已通过多步反应序列合成,并对四种病原菌进行了有希望的体外抗菌测试,并对三种真菌进行了抗真菌筛选,表明具有作为抗菌剂的潜力 (Karabasanagouda 等人,2007)。
药理学筛选
Shaharyar 等人 (2016) 将类似的化合物用于药理学筛选,特别关注抗惊厥特性。这表明(5-苯氧甲基-[1,3,4]恶二唑-2-基硫代)-乙酸的衍生物在开发新的药理学剂方面可能很重要,尤其是在神经病学领域 (Shaharyar 等人,2016)。
用于抗菌活性的 QSAR 和对接研究
Oyebamiji 等人 (2018) 对类似化合物的分子参数和抗菌活性进行了一项研究。他们使用密度泛函理论 (DFT)、定量构效关系 (QSAR) 和对接方法来预测生物活性,显示了分子参数和实验抗菌活性之间的平衡联系。这项研究突出了计算方法在理解和预测此类化合物的生物活性中的作用 (Oyebamiji 等人,2018)。
1,3,4-恶二唑衍生物的抗菌活性
Salahuddin、Shaharyar、Mazumder 和 Abdullah (2017) 探索了带有苯并咪唑衍生物的 1,3,4-恶二唑的抗菌活性。他们的研究结果表明,某些化合物对大肠杆菌和金黄色葡萄球菌具有很强的抑制作用,表明这些衍生物在治疗细菌感染中具有潜力 (Salahuddin 等人,2017)。
未来方向
Oxadiazoles, including 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
属性
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(15)7-18-11-13-12-9(17-11)6-16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJLAWJXKWHCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)


![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)





![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

